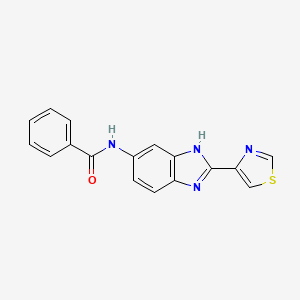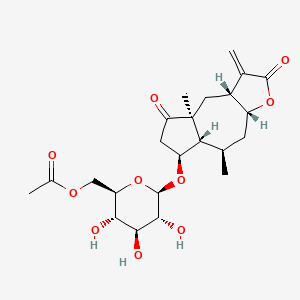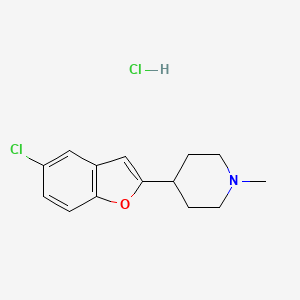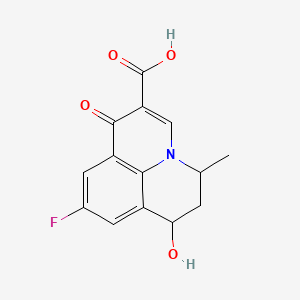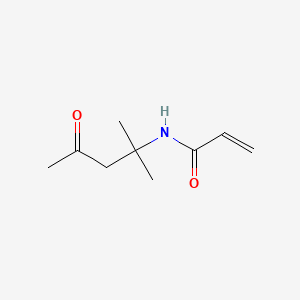
ジアセトンアクリルアミド
概要
説明
Diacetone acrylamide is a chemical compound with the molecular formula C9H15NO2. It is a white crystalline solid with a melting point of approximately 57°C . This compound is an acrylic monomer used primarily as a crosslinking agent in various polymerization processes . Diacetone acrylamide is known for its reactivity and solubility characteristics, making it a valuable component in the production of functional copolymers .
科学的研究の応用
Diacetone acrylamide has a wide range of applications in scientific research and industry:
Chemistry: Used as a monomer in the synthesis of copolymers and crosslinked networks.
Biology: Utilized in the preparation of hydrogels for drug delivery systems.
Medicine: Employed in the development of biocompatible materials for medical devices.
Industry: Applied in the production of waterborne coatings, adhesives, and printing inks.
作用機序
Target of Action
Diacetone acrylamide (DAAM) is primarily targeted towards acrylic copolymers . It is used in the production of emulsion polymers, water-soluble resins, sizing agents, thickeners, coatings, adhesives, and sealants .
Mode of Action
DAAM readily copolymerizes with other acrylic monomers to create a pendant keto moiety on the acrylic backbone chain . This keto group can be post-reacted with the difunctional adipic dihydrazide (ADH) to self-crosslink the system . The crosslinking reaction yields an imine
Biochemical Pathways
The biochemical pathway of DAAM involves the “keto-hydrazide” crosslinking reaction . This reaction is acid-catalyzed and favored at lower water concentration . The rate and amount of crosslinking are influenced by the transport of the crosslinking agent, which is rate-limiting .
Pharmacokinetics
It’s known that daam forms polymers in solution, in bulk, or in emulsion . It can react exothermically with reducing agents to release gaseous hydrogen . It may also react exothermically with both acids and bases .
Result of Action
The result of DAAM’s action is the formation of a three-dimensional network within the acrylic latex . This enhances the development of mechanical strength and hardness in the resulting product . If extensive crosslinking occurs within the particles prior to their coalescence, interdiffusion will be prevented, resulting in a weaker product .
Action Environment
The action of DAAM is influenced by environmental factors such as temperature and humidity . The rate and total amount of surfactant exudation, for example, are influenced by crosslinking, particle deformability (as determined by the temperature relative to the polymer glass transition temperature), and the evaporation rate (as controlled by the relative humidity) .
生化学分析
Biochemical Properties
Diacetone acrylamide plays a significant role in biochemical reactions, particularly in the formation of crosslinked polymers. It interacts with various enzymes, proteins, and other biomolecules through its keto-hydrazide crosslinking reaction . This reaction involves the formation of a covalent bond between the ketone group of diacetone acrylamide and hydrazide groups of proteins or enzymes, leading to the formation of a stable imine product . This interaction enhances the mechanical strength and stability of the resulting polymer network.
Cellular Effects
Diacetone acrylamide has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, diacetone acrylamide can induce oxidative stress in cells by reacting with glutathione, a key antioxidant . This reaction disrupts the redox balance within the cell, leading to increased vulnerability to reactive oxygen species and subsequent cellular damage .
Molecular Mechanism
The molecular mechanism of diacetone acrylamide involves its ability to form covalent bonds with biomolecules through the keto-hydrazide reaction . This reaction is acid-catalyzed and favored at lower water concentrations . Diacetone acrylamide can also inhibit or activate enzymes by modifying their active sites through covalent bonding . Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diacetone acrylamide can change over time due to its stability and degradation properties . Diacetone acrylamide is relatively stable under standard storage conditions but can undergo autoxidation upon exposure to air, forming explosive peroxides . Long-term exposure to diacetone acrylamide in in vitro or in vivo studies has shown that it can cause cumulative cellular damage and affect cellular function over time .
Dosage Effects in Animal Models
The effects of diacetone acrylamide vary with different dosages in animal models. At lower doses, it may not exhibit significant toxicity, but at higher doses, it can cause adverse effects such as neurotoxicity and reproductive toxicity . Studies have shown that diacetone acrylamide can impair neurotransmitter release by adducting cysteine residues on presynaptic proteins, leading to neurotoxicity . Additionally, high doses of diacetone acrylamide can cause reproductive toxicity by inducing DNA strand breaks and dominant lethal mutations .
Metabolic Pathways
Diacetone acrylamide is involved in various metabolic pathways, including its interaction with enzymes and cofactors . It can react with glutathione, leading to the formation of glutathione conjugates . This reaction not only detoxifies diacetone acrylamide but also disrupts the redox balance within the cell, making it more susceptible to oxidative stress . The metabolic pathways of diacetone acrylamide also involve its degradation into smaller metabolites that can be excreted from the body .
Transport and Distribution
Diacetone acrylamide is transported and distributed within cells and tissues through various mechanisms . It can diffuse across cell membranes and interact with transporters or binding proteins that facilitate its movement within the cell . The distribution of diacetone acrylamide within tissues is influenced by its solubility in water and organic solvents, allowing it to accumulate in specific compartments or organelles .
Subcellular Localization
The subcellular localization of diacetone acrylamide is determined by its targeting signals and post-translational modifications . It can be directed to specific compartments or organelles within the cell, such as the cytoplasm, nucleus, or mitochondria . The activity and function of diacetone acrylamide are influenced by its localization, as it can interact with different biomolecules and participate in various cellular processes depending on its subcellular distribution .
準備方法
Synthetic Routes and Reaction Conditions: Diacetone acrylamide can be synthesized through several routes:
Acrylamide and Diacetone Alcohol: This method involves using acrylamide and diacetone alcohol as raw materials under the action of a catalyst, typically activated heteropoly acid.
Acrylonitrile and Acetone: Another common method involves the reaction of acrylonitrile and acetone in the presence of concentrated sulfuric acid as a catalyst.
Industrial Production Methods: The industrial production of diacetone acrylamide often follows the acrylonitrile and acetone route due to its higher yield and efficiency . The process involves mixing acrylonitrile and acetone, adding concentrated sulfuric acid, and maintaining the reaction temperature. The product is then purified through washing and recrystallization .
化学反応の分析
Types of Reactions: Diacetone acrylamide undergoes various chemical reactions, including:
Crosslinking Reactions: It reacts with adipic acid dihydrazide to form crosslinked networks, commonly used in coatings and adhesives.
Polymerization: Diacetone acrylamide can copolymerize with other monomers such as vinyl acetate, methyl methacrylate, and styrene.
Common Reagents and Conditions:
Crosslinking: Adipic acid dihydrazide is a common crosslinking agent used with diacetone acrylamide.
Polymerization: Radical initiators are often used to initiate the polymerization process.
Major Products:
Crosslinked Polymers: These are used in coatings, adhesives, and sealants.
Copolymers: Functional copolymers with enhanced mechanical properties.
類似化合物との比較
Diacetone acrylamide is unique due to its ability to form highly reactive and soluble polymers. Similar compounds include:
N,N-Dimethylacrylamide: Known for its use in the synthesis of hydrogels.
N-Hydroxyethyl acrylamide: Utilized in the production of water-soluble polymers.
N-Isopropylacrylamide: Commonly used in temperature-sensitive hydrogels.
Diacetone acrylamide stands out due to its versatility in forming crosslinked networks and its wide range of applications in various industries .
特性
IUPAC Name |
N-(2-methyl-4-oxopentan-2-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-5-8(12)10-9(3,4)6-7(2)11/h5H,1,6H2,2-4H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNKZBIFPJNNIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C)(C)NC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Record name | DIACETONE ACRYLAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20101 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25897-89-6 | |
| Record name | 2-Propenamide, N-(1,1-dimethyl-3-oxobutyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25897-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1024916 | |
| Record name | Diacetone acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diacetone acrylamide appears as white crystals. (NTP, 1992), Dry Powder; Other Solid; Pellets or Large Crystals, White hygroscopic solid; [Merck Index] White or yellow crystalline solid; [MSDSonline] | |
| Record name | DIACETONE ACRYLAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20101 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Propenamide, N-(1,1-dimethyl-3-oxobutyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diacetone acrylamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4703 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
248 °F at 8 mmHg (NTP, 1992), 120 °C @ 8 mm Hg | |
| Record name | DIACETONE ACRYLAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20101 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIACETONE ACRYLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4278 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble (NTP, 1992), Highly sol in water and most organic solvents, Soluble in chloroform | |
| Record name | DIACETONE ACRYLAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20101 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIACETONE ACRYLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4278 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000579 [mmHg] | |
| Record name | Diacetone acrylamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4703 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
White crystalline solid | |
CAS No. |
2873-97-4 | |
| Record name | DIACETONE ACRYLAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20101 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-(1,1-Dimethyl-3-oxobutyl)-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2873-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diacetone acrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002873974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIACETONE ACRYLAMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130565 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenamide, N-(1,1-dimethyl-3-oxobutyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diacetone acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1,1-dimethyl-3-oxobutyl)acrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIACETONE ACRYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z8J3430Z2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIACETONE ACRYLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4278 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
135 to 136 °F (NTP, 1992), 57-58 °C | |
| Record name | DIACETONE ACRYLAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20101 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIACETONE ACRYLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4278 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common methods for synthesizing Diacetone acrylamide?
A1: Diacetone acrylamide is primarily synthesized through the reaction of acetone and acrylonitrile. Several methods utilize different catalysts, including concentrated sulfuric acid [, , , , , ], ion exchange resins [], and heteropolyacids []. A newer method employs a mixed acid catalyst of trifluoroacetic acid and concentrated sulfuric acid [].
Q2: How is the structure of Diacetone acrylamide confirmed?
A2: The structure of Diacetone acrylamide is confirmed using spectroscopic techniques such as 1H NMR, FTIR, and mass spectrometry []. UV spectroscopy is also employed to analyze Diacetone acrylamide solutions [].
Q3: What is the molecular formula and weight of Diacetone acrylamide?
A3: The molecular formula of Diacetone acrylamide is C9H15NO2, and its molecular weight is 169.22 g/mol.
Q4: What are the key properties of Diacetone acrylamide that make it useful in polymer chemistry?
A4: Diacetone acrylamide possesses a vinyl group that allows it to participate in polymerization reactions, and a reactive ketone group enables crosslinking reactions with suitable crosslinkers like adipic dihydrazide [, , , , , , ].
Q5: How does Diacetone acrylamide influence the properties of acrylic emulsions?
A5: Incorporating Diacetone acrylamide into acrylic emulsions can modify their properties. For instance, increasing Diacetone acrylamide concentration increases particle size, particle size distribution, and viscosity, while decreasing the glass transition temperature [].
Q6: What are some applications of Diacetone acrylamide in coating formulations?
A6: Diacetone acrylamide is used in the development of waterborne coatings, including wood paints []. It enhances crosslinking in polyacrylate emulsions, leading to improved water resistance, heat resistance, and hardness of the final coating film [, , ].
Q7: Can Diacetone acrylamide be used to modify natural rubber?
A7: Yes, Diacetone acrylamide can be grafted onto natural rubber via seeded emulsion polymerization, improving compatibility with other polymers like polyamide 12 [, ]. This modification enhances the mechanical and rheological properties of the resulting blends [, ].
Q8: How does Diacetone acrylamide contribute to controlled release applications?
A8: Diacetone acrylamide is incorporated into controlled-release formulations, such as those containing the herbicide acetochlor []. The polymer matrix formed with Diacetone acrylamide allows for the controlled release of the active ingredient, potentially reducing environmental pollution and enhancing herbicide efficacy [].
Q9: What is the role of Diacetone acrylamide in the development of holographic photopolymers?
A9: Diacetone acrylamide is a key component in low-toxicity holographic photopolymer formulations, offering an alternative to the more toxic acrylamide [, , ]. Glycerol is often added to these formulations to improve stability, optical quality, and refractive index modulation [, ].
Q10: Can Diacetone acrylamide be used to synthesize thermoresponsive polymers?
A10: Yes, copolymers of Diacetone acrylamide with monomers like N-acryloylglycinamide (NAGA) exhibit thermoresponsive behavior []. These copolymers can display both upper and lower critical solution temperatures depending on their composition []. Additionally, copolymers with acrylamide can be used to create thermoresponsive microgels with tunable size and responsive temperatures [].
Q11: How does Diacetone acrylamide contribute to the properties of polyurethane materials?
A11: Diacetone acrylamide is used in the preparation of self-crosslinkable waterborne polyurethanes, where it reacts with diethanolamine via Michael addition []. This reaction introduces carbonyl groups that enable crosslinking, resulting in films with improved waterproof and mechanical properties [].
Q12: Are there ionic liquids based on Diacetone acrylamide?
A12: Yes, ionic liquids based on Diacetone acrylamide cations and various anions like acetate, trifluoroacetate, tetrafluoroborate, hexafluorophosphate, sulfate, and chloride have been synthesized and characterized [, ]. These ionic liquids show promise as effective catalysts for esterification reactions [, ].
Q13: Can Diacetone acrylamide be used for environmental remediation?
A13: Research indicates that polyamine-Diacetone acrylamide modified PVC resin can effectively adsorb 4-chlorophenol from aqueous solutions []. This modified resin exhibits high adsorption capacity and could potentially be employed in environmental remediation efforts.
Q14: What is known about the toxicity of Diacetone acrylamide?
A14: While Diacetone acrylamide is considered less toxic than acrylamide [], more comprehensive toxicological studies are needed to fully assess its safety profile.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


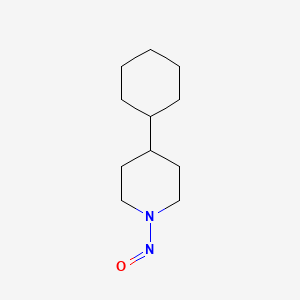
![5',5',8',8'-Tetramethyl-5',6',7',8'-tetrahydro-[2,2'-binaphthalene]-6-carboxylic acid](/img/structure/B1201864.png)
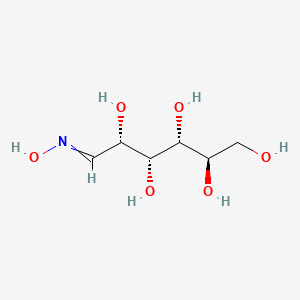
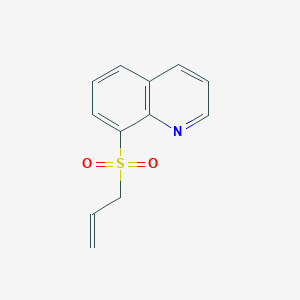
![1,7-Dioxaspiro[5.5]undecan-4-ol](/img/structure/B1201874.png)
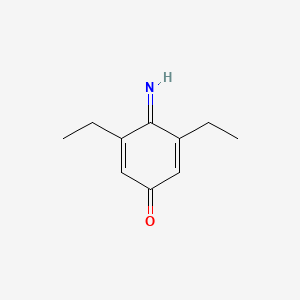
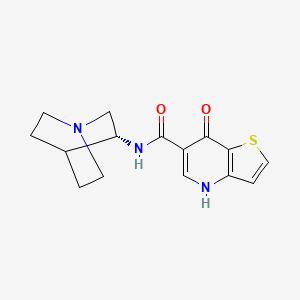
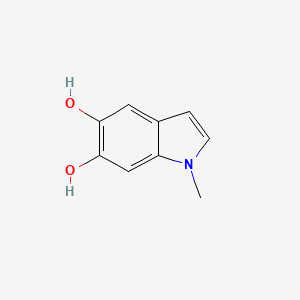
![3-(2-(4-(Bis(4-fluorophenyl)methylene)piperidin-1-yl)ethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride](/img/structure/B1201880.png)
